Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Overview
Description
Methyl 3-bromo-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6BrF3O3. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydrogen atom at the 4-position is replaced by a trifluoromethoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-(trifluoromethoxy)benzoate can be synthesized through several methods. One common method involves the bromination of methyl 4-(trifluoromethoxy)benzoate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-(trifluoromethoxy)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium catalysts for coupling reactions
Solvents: Dichloromethane, chloroform, ethanol
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Reduction Products: Alcohols formed by reducing the ester group.
Scientific Research Applications
Methyl 3-bromo-4-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-(trifluoromethoxy)benzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form biaryl compounds. The trifluoromethoxy group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Methyl 3-bromo-4-(trifluoromethoxy)benzoate can be compared with other similar compounds such as:
- Methyl 2-bromo-4-(trifluoromethoxy)benzoate
- 4-Bromobenzotrifluoride
- 4-(Trifluoromethyl)benzyl bromide
These compounds share similar structural features but differ in the position of substituents or the nature of functional groups. This compound is unique due to its specific substitution pattern, which can affect its reactivity and applications in synthesis.
Properties
IUPAC Name |
methyl 3-bromo-4-(trifluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-3-7(6(10)4-5)16-9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGFQIWUUXHAFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662404 | |
Record name | Methyl 3-bromo-4-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-45-0 | |
Record name | Methyl 3-bromo-4-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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